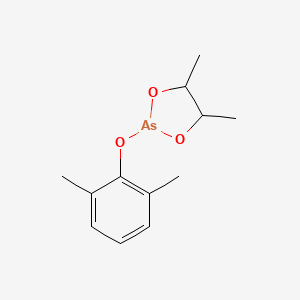
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,5-dimethyl- is an organoarsenic compound characterized by its unique structure, which includes a dioxarsolane ring substituted with dimethylphenoxy and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,5-dimethyl- typically involves the reaction of arsenic trioxide with appropriate phenolic and methylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the compound for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The phenoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and may be carried out under reflux conditions.
Major Products Formed
Oxidation: Arsenic(V) derivatives with various functional groups.
Reduction: Arsenic(III) or arsenic(I) compounds.
Substitution: Compounds with different phenoxy or alkyl groups.
Aplicaciones Científicas De Investigación
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,5-dimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,6-Dimethylphenoxy)-1-propanamine
- N-[2-(2,6-Dimethylphenoxy)-1-methylethyl]-2,2,2-trifluoroacetamide
- N-[2-(2,6-Dimethylphenoxy)-1-Methylethyl]acetamide
Uniqueness
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,5-dimethyl- is unique due to its dioxarsolane ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Propiedades
Número CAS |
650600-76-3 |
|---|---|
Fórmula molecular |
C12H17AsO3 |
Peso molecular |
284.18 g/mol |
Nombre IUPAC |
2-(2,6-dimethylphenoxy)-4,5-dimethyl-1,3,2-dioxarsolane |
InChI |
InChI=1S/C12H17AsO3/c1-8-6-5-7-9(2)12(8)16-13-14-10(3)11(4)15-13/h5-7,10-11H,1-4H3 |
Clave InChI |
ZLKOGHAXFHNZKI-UHFFFAOYSA-N |
SMILES canónico |
CC1C(O[As](O1)OC2=C(C=CC=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


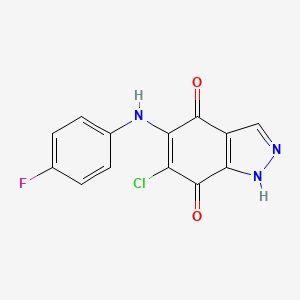
![1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B12612084.png)
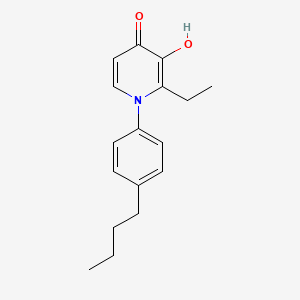
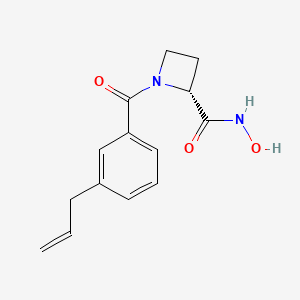
![1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one](/img/structure/B12612104.png)
![S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12612115.png)
![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)

![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12612136.png)
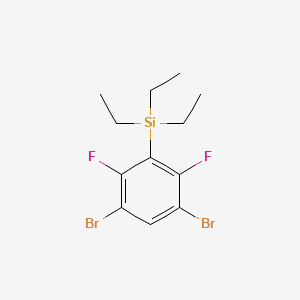
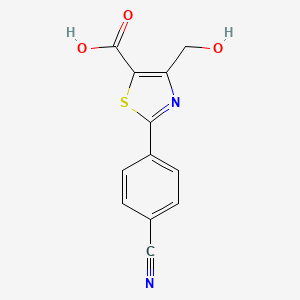
![2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile](/img/structure/B12612148.png)
![[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12612153.png)
![1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12612154.png)
